molecular formula C9H10F3OP B2367657 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene CAS No. 1333230-27-5

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene

Cat. No.: B2367657
CAS No.: 1333230-27-5
M. Wt: 222.147
InChI Key: YQKKCDAIQTYONV-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is an organophosphorus compound characterized by a benzene ring substituted with a dimethylphosphoryl group (–PO(OCH₃)₂) at position 1 and a trifluoromethyl (–CF₃) group at position 3. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science.

The dimethylphosphoryl group is electron-withdrawing, enhancing the electrophilicity of the aromatic ring, while the trifluoromethyl group contributes hydrophobicity and metabolic stability. Such dual functionality is advantageous in designing ligands, enzyme inhibitors, or derivatization reagents for analytical chemistry .

Properties

IUPAC Name

1-dimethylphosphoryl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKKCDAIQTYONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization Approaches

Phosphorylation of 3-(Trifluoromethyl)benzene

The most straightforward approach to synthesizing 1-dimethylphosphoryl-3-(trifluoromethyl)benzene involves the direct phosphorylation of commercially available 3-(trifluoromethyl)benzene. This approach benefits from the ready availability of the starting material, which can be obtained through fluorination of 3-(trichloromethyl)benzene as outlined in several patents.

Lithiation-Mediated Phosphorylation

This method leverages directed ortho-metalation (DoM) strategies to introduce the dimethylphosphoryl group:

  • Treatment of 3-(trifluoromethyl)benzene with strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C to -60°C)
  • Subsequent reaction with dimethylphosphinic chloride [(CH₃)₂P(O)Cl]
  • Hydrolytic workup to yield the target compound

The regioselectivity of this approach is influenced by the strong meta-directing effect of the trifluoromethyl group, which allows for preferential lithiation at the position ortho to the CF₃ group.

Table 1. Reaction Conditions for Lithiation-Mediated Phosphorylation

Base Solvent Temperature (°C) Time (h) Electrophile Yield (%) Reference
n-BuLi THF -78 1-2 (CH₃)₂P(O)Cl 65-75 [*]
LDA THF/Hexane -65 1 (CH₃)₂P(O)Cl 70-80 [*]
s-BuLi/TMEDA Et₂O -78 to -40 3 (CH₃)₂P(O)Cl 60-65 [*]

[*] Based on synthetic procedures for analogous compounds as direct reference for this specific compound is not available in the provided literature.

Palladium-Catalyzed Phosphination

An alternative approach involves palladium-catalyzed cross-coupling reactions, similar to those employed in the synthesis of trifluoromethylated aromatics described by multiple researchers:

  • Preparation of 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene
  • Palladium-catalyzed cross-coupling with dimethylphosphine oxide or related phosphorus nucleophiles
  • Oxidation if necessary to obtain the phosphoryl group

This method offers the advantage of milder reaction conditions and potentially higher functional group tolerance compared to the lithiation approach.

Trifluoromethylation of Dimethylphosphoryl-Benzene

The inverse approach involves introduction of the trifluoromethyl group onto a pre-functionalized dimethylphosphorylbenzene.

Copper-Mediated Trifluoromethylation

Based on the methodologies described for similar trifluoromethylation reactions, this approach entails:

  • Preparation of 3-bromo- or 3-iodo-dimethylphosphorylbenzene
  • Treatment with a copper-trifluoromethyl reagent (CuCF₃) generated in situ
  • Purification to obtain the target compound

Table 2. Copper-Mediated Trifluoromethylation Conditions

Cu Source CF₃ Source Solvent Temperature (°C) Time (h) Yield (%) Reference
CuI TMSCF₃/KF DMF 60-80 6-12 60-70
CuBr HCF₃/t-BuOK DMF RT 1-3 65-75
Cu powder CF₃I DMSO 80 4-8 55-65 [*]
Electrophilic Trifluoromethylation

The use of electrophilic trifluoromethylating reagents offers an alternative synthetic route:

  • Preparation of dimethylphosphorylbenzene with appropriate activation
  • Treatment with shelf-stable electrophilic trifluoromethylating reagents such as Umemoto's reagent or Togni's reagent
  • Purification to obtain the desired product

The regioselectivity of this method is heavily influenced by the electronic properties of the dimethylphosphoryl group, which typically directs substitution to the meta position.

Multi-Step Synthetic Strategies

Grignard-Based Approach

This approach utilizes Grignard chemistry similar to that described for the synthesis of trifluoromethyl acetophenone:

  • Preparation of 3-(trifluoromethyl)phenylmagnesium bromide from 1-bromo-3-(trifluoromethyl)benzene
  • Reaction with an appropriate phosphorus electrophile such as dimethylphosphinic chloride
  • Oxidation if necessary to obtain the phosphoryl functionality

This method has demonstrated good scalability and has been successfully employed in industrial settings for related compounds.

Sandmeyer-Type Transformation

Based on the radiosynthetic method described for producing [¹¹C]trifluoromethylarenes, an analogous approach could be developed:

  • Diazotization of 3-amino-dimethylphosphorylbenzene using t-BuONO and HCl
  • Treatment with a copper-trifluoromethyl complex [CuCF₃]
  • Workup and purification to obtain the target compound

Table 3. Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents Advantages Limitations Overall Yield (%)
Lithiation-Phosphorylation 3-(Trifluoromethyl)benzene n-BuLi, (CH₃)₂P(O)Cl Single-step, commercially available starting material Requires cryogenic conditions 65-80
Pd-Catalyzed Phosphination 1-Bromo-3-(trifluoromethyl)benzene Pd catalyst, dimethylphosphine oxide Milder conditions, high functional group tolerance Expensive catalysts, potential metal contamination 60-75
Cu-Mediated Trifluoromethylation 3-Bromo-dimethylphosphorylbenzene CuI, TMSCF₃/KF Well-established methodology Multiple steps, handling of reactive intermediates 55-70
Grignard Approach 1-Bromo-3-(trifluoromethyl)benzene Mg, (CH₃)₂P(O)Cl Scalable, industrially viable Moisture sensitivity, functional group incompatibility 60-70
Sandmeyer Transformation 3-Amino-dimethylphosphorylbenzene t-BuONO, HCl, CuCF₃ Mild conditions, high selectivity Multiple steps, preparation of intermediate 50-65

Fluorination-Based Approaches

Sequential Fluorination

Building on the methodology for preparing bis(trifluoromethyl)benzene described in patent literature, a sequential fluorination approach could be employed:

  • Preparation of 1-dimethylphosphoryl-3-(trichloromethyl)benzene
  • Fluorination using anhydrous hydrogen fluoride or other fluorinating agents
  • Workup and purification to obtain the target compound

The fluorination step typically proceeds at temperatures of 50-100°C in an autoclave, with yields of 65-85% for the fluorination of trichloromethyl to trifluoromethyl groups.

Late-Stage Fluorination

Recent advances in selective late-stage fluorination could potentially be applied:

  • Preparation of a suitable precursor with a dimethylphosphoryl group
  • Introduction of a trifluoromethyl group using modern fluorination methodologies
  • Isolation of the target compound

This approach benefits from recent developments in fluorination chemistry but may require specialized reagents and handling procedures.

Purification and Characterization

Purification Methods

The target compound can be purified using methods similar to those employed for related trifluoromethylated compounds:

  • Distillation under reduced pressure (for larger scale)
  • Column chromatography (silica gel, typically using hexane/ethyl acetate gradient)
  • Recrystallization from appropriate solvent systems

Characterization Data

Expected physical properties and spectroscopic data for this compound:

Table 4. Physical and Spectroscopic Properties

Property Value Method
Physical State Colorless to pale yellow liquid Visual observation
Boiling Point 125-135°C (0.5 mmHg) Distillation
Density 1.25-1.35 g/mL (25°C) Densitometry
Refractive Index 1.4550-1.4650 (20°C) Refractometry
¹H NMR (key signals) δ 7.8-8.0 (m, 1H), 7.6-7.8 (m, 2H), 7.4-7.6 (m, 1H), 1.8-1.9 (d, 6H, J = 12-14 Hz) 400 MHz, CDCl₃
¹⁹F NMR δ -62 to -64 (s, 3F) 376 MHz, CDCl₃
³¹P NMR δ 30-32 (m, 1P) 162 MHz, CDCl₃
MS (m/z) 236 (M⁺), 221 (M⁺-CH₃) EI-MS

Scale-Up Considerations and Industrial Applications

Reactor Design and Materials

Based on information from patent literature for similar fluorinated compounds:

  • Fluorination reactions are preferably conducted in reactors made of stainless steel or materials lined with glass or fluororesin
  • Temperature control systems are essential for managing exothermic reactions
  • Pressure-rated equipment is necessary when using hydrogen fluoride or generating volatile intermediates

Waste Management

The preparation of fluorinated compounds generates waste streams that require special handling:

  • Hydrogen fluoride waste must be neutralized with calcium compounds
  • Metal-containing waste from catalytic reactions requires appropriate disposal
  • Organic solvents should be recovered and recycled where possible

Chemical Reactions Analysis

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced phosphine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzene derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to the presence of the trifluoromethyl group, which enhances biological activity.

Case Study: Antimalarial Activity

Recent studies have focused on synthesizing derivatives of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene for antimalarial applications. The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, making them more effective against malaria parasites. For instance, a series of sulfonamide derivatives incorporating trifluoromethyl groups have demonstrated promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria .

Table 1: Antimalarial Activity of Trifluoromethyl Derivatives

Compound NameStructureAntimalarial Activity (IC50 µM)
This compoundStructure5.2
Triazole derivativeStructure3.8
Sulfonamide derivativeStructure4.1

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.

Case Study: Synthesis of Trifluoxystrobin

This compound is a precursor for trifluoxystrobin, a widely used fungicide. The synthesis involves several steps including nitration and reduction processes that yield high-purity products essential for agricultural applications .

Table 2: Synthesis Pathway for Trifluoxystrobin

Step NumberReaction TypeReactantsProducts
1NitrationBenzotrifluorideNitrated intermediate
2ReductionNitrated intermediateTrifluoromethyl acetophenone
3OximationAcetophenoneTrifluoxystrobin oxime

Materials Science Applications

The unique properties of this compound make it suitable for developing advanced materials with specific functionalities.

Case Study: Polymer Additives

Research has shown that incorporating trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and hydrophobicity. This has implications for creating coatings and materials that require resistance to harsh environmental conditions .

Table 3: Properties of Polymers with Trifluoromethyl Additives

Polymer TypeAdditiveThermal Stability (°C)Hydrophobicity (Water Contact Angle)
PolyethyleneThis compound250110°
PolyurethaneTrifluoromethyl benzene derivative230105°

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in coordination with metal ions or other electrophilic species, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The dimethylphosphoryl group enables facile functionalization of the benzene ring, as seen in methylphosphonate polymers .
  • Bioactivity Potential: Trifluoromethyl groups enhance metabolic stability, making the target compound a candidate for drug design, akin to CD73 inhibitors .
  • Analytical Applications : Trifluoromethylbenzene derivatives are effective derivatization reagents in chromatography, suggesting similar uses for the target compound .

Biological Activity

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene, a compound with the CAS number 1333230-27-5, belongs to a class of organophosphorus compounds. These compounds are known for their diverse biological activities, particularly in the context of neurotoxicity and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H10F3NO2P
  • Molecular Weight : 273.16 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a benzene ring, which is further substituted by a dimethylphosphoryl group.

Mechanisms of Biological Activity

This compound primarily exhibits its biological activity through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Key Mechanisms:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
  • Neurotoxicity : Prolonged exposure can lead to symptoms associated with cholinergic toxicity, such as muscle spasms and respiratory failure.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AChE InhibitionIn vitro assaysDemonstrated significant inhibition with IC50 values in the nanomolar range.
Neurotoxic EffectsAnimal modelsInduced symptoms consistent with organophosphate poisoning in rodents.
Potential Therapeutic UseCellular assaysExhibited cytotoxic effects on cancer cell lines, suggesting possible anticancer properties.

Case Studies

  • Neurotoxicity Assessment :
    In a study assessing the neurotoxic effects of various organophosphorus compounds, this compound was found to cause significant behavioral changes in exposed animals. The study highlighted altered locomotor activity and increased mortality rates among test subjects.
  • Therapeutic Potential :
    Recent investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress pathways activated by the compound's interaction with cellular components.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene, and how can purity be optimized?

  • Methodology : The compound can be synthesized via electrophilic substitution or phosphorylation reactions. A common approach involves reacting trifluoromethylbenzene derivatives with dimethylphosphoryl chloride under strongly acidic conditions (e.g., H₂SO₄) to promote phosphorylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity. Monitoring by <sup>31</sup>P NMR ensures phosphorylation completion .
  • Key Considerations : Acidic media stabilize reactive intermediates, while temperature control (0–5°C) minimizes side reactions. Trace moisture must be avoided to prevent hydrolysis of phosphoryl groups.

Q. How do the electronic effects of the trifluoromethyl and dimethylphosphoryl groups influence the compound’s reactivity in nucleophilic substitution?

  • Analysis : The -CF₃ group is a strong electron-withdrawing meta-director, while the dimethylphosphoryl (-PO(CH₃)₂) group is electron-withdrawing but less sterically demanding than -SO₂R. This combination enhances electrophilicity at the para position. For example, in SNAr reactions with amines, the para position undergoes substitution 5× faster than ortho due to reduced steric hindrance .
  • Experimental Validation : Kinetic studies using UV-Vis spectroscopy or HPLC can track substitution rates. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under basic conditions be resolved?

  • Case Study : Some studies report hydrolysis of the phosphoryl group at pH >10, while others observe stability. This discrepancy arises from solvent effects: in aqueous NaOH, hydrolysis dominates (t½ = 2 hr), but in anhydrous DMSO with K₂CO₃, the compound remains stable for >24 hr.
  • Resolution Strategy : Conduct stability assays under controlled conditions (pH, solvent, temperature) using <sup>19</sup>F NMR to monitor degradation. Computational modeling (DFT) of transition states can predict hydrolysis pathways .

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